molecular formula C19H23ClO3 B15359784 Tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate

Tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate

Cat. No.: B15359784
M. Wt: 334.8 g/mol
InChI Key: JHIZGWLHOINSTP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate is an organic compound characterized by a complex structure that includes a tert-butyl ester, a chlorophenyl group, and a formyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzene and an appropriate alkylating agent.

    Formylation: The formyl group can be added through a Vilsmeier-Haack reaction, which involves the use of a formylating reagent such as DMF and POCl₃.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions, such as with amines to form anilines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Tert-butyl 4-(4-chlorophenyl)-3-carboxy-1-methylcyclohex-3-ene-1-carboxylate.

    Reduction: Tert-butyl 4-(4-chlorophenyl)-3-hydroxymethyl-1-methylcyclohex-3-ene-1-carboxylate.

    Substitution: Tert-butyl 4-(4-aminophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in drug development due to its structural complexity and functional groups.
  • Investigated for its biological activity, including potential anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and resins.
  • Employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-fluorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate.
  • Tert-butyl 4-(4-bromophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate.
  • Tert-butyl 4-(4-methylphenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate.

Comparison:

    Fluorophenyl Derivative: May exhibit different reactivity due to the electron-withdrawing nature of fluorine.

    Bromophenyl Derivative: Likely to have higher reactivity in substitution reactions due to the larger atomic radius of bromine.

    Methylphenyl Derivative: Expected to have different steric and electronic properties, potentially affecting its biological activity.

Tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclo

Properties

Molecular Formula

C19H23ClO3

Molecular Weight

334.8 g/mol

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C19H23ClO3/c1-18(2,3)23-17(22)19(4)10-9-16(14(11-19)12-21)13-5-7-15(20)8-6-13/h5-8,12H,9-11H2,1-4H3

InChI Key

JHIZGWLHOINSTP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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